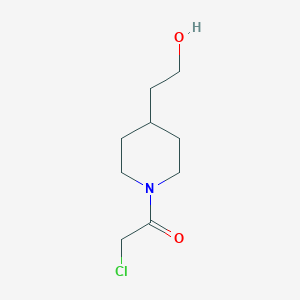

![molecular formula C10H11F2NO B1489296 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol CAS No. 1548352-59-5](/img/structure/B1489296.png)

1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol

Overview

Description

Molecular Structure Analysis

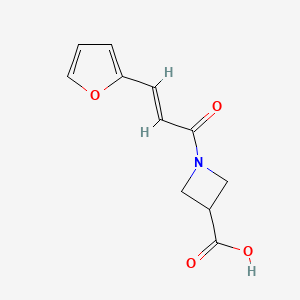

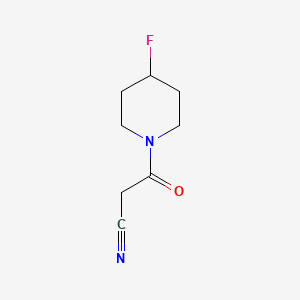

The molecular formula of “1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol” is C10H11F2NO. The molecular weight is 199.2 g/mol.Physical And Chemical Properties Analysis

The physical form of “1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol” is a powder . It is stored at room temperature .Scientific Research Applications

Epigenetic Regulation and Antitumor Effects

1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol, as part of DNA methyltransferase inhibitors, plays a significant role in epigenetic regulation. This regulation involves the modulation of chromatin structure, transcriptional repression, and suppression of transposable elements. In malignancies, changes in methylation patterns result in genetic instability and the repression of tumor suppressor genes. DNA methyltransferase inhibitors have shown potential in inhibiting hypermethylation, restoring suppressor gene expression, and exerting antitumor effects in both in vitro and in vivo models. Clinical tests on analogs of the nucleoside deoxycitidine, such as 5-azacytidine and 5-aza-2'-deoxycytidine, have shown encouraging antileukemic activity, highlighting the potential of these inhibitors in cancer treatment, although their efficacy in solid tumors remains limited (Goffin & Eisenhauer, 2002).

Modulation of Gene Expression

Another aspect of the scientific research applications of such molecules is their effect on gene expression. The compound 5-Aza-2′-deoxycytidine (AzaD), a deoxycytidine analog, is used to activate methylated and silenced genes via promoter demethylation. However, studies suggest that promoter demethylation may not be the sole mechanism by which AzaD influences gene expression. Regulation can occur in various ways, including those independent of DNA demethylation, highlighting the complexity of its effects on gene expression. This suggests a context-dependent impact of AzaD on gene regulation, potentially underlying the diverse patient responses observed during AzaD therapy (Seelan et al., 2018).

Synthesis and Transformations of Functionalized Derivatives

In the context of drug research, cyclic β-amino acids, including derivatives of azetidin-3-ol, have seen significant interest due to their biological relevance. These compounds are crucial in the preparation and functionalization towards new types of molecular entities, with various metathesis reactions employed for access to either alicyclic β-amino acids or other densely functionalized derivatives. This synthetic versatility underscores the importance of 1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol and its derivatives in medicinal chemistry, providing insights into synthetic routes and methodologies for drug development (Kiss et al., 2018).

Safety and Hazards

properties

IUPAC Name |

1-[(3,4-difluorophenyl)methyl]azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO/c11-9-2-1-7(3-10(9)12)4-13-5-8(14)6-13/h1-3,8,14H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZKDYQNUQEDBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC(=C(C=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,4-Difluorophenyl)methyl]azetidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

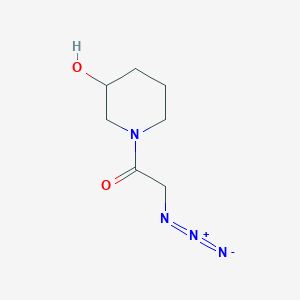

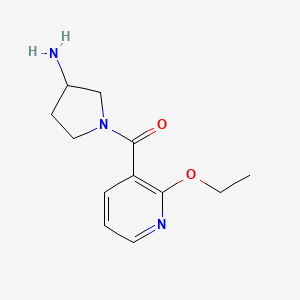

![(3-Aminoazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B1489215.png)

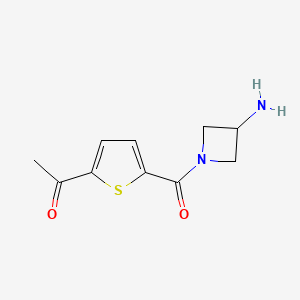

![(3-aminopyrrolidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B1489231.png)